molecular formula C7H10O3 B2892613 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2490375-56-7

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B2892613
CAS No.: 2490375-56-7
M. Wt: 142.154
InChI Key: JKUFGWQVIXRLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of bicyclo[3.1.1]heptane, where one of the carbon atoms is replaced by an oxygen atom, forming an oxabicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild, photocatalytic conditions to achieve the desired transformation.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include the use of specialized reactors and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: The parent compound without the oxygen atom.

    Bicyclo[2.2.1]heptane: A similar bicyclic structure with different ring sizes.

    Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with a different ring system.

Uniqueness: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features allow for diverse interactions with biological systems, making it a subject of ongoing investigation into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological activity. The presence of a carboxylic acid group enhances its ability to participate in biochemical interactions, potentially influencing various metabolic pathways.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities, affecting signaling pathways and cellular metabolism.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction: It can bind to specific receptors, altering their activity and leading to physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Studies have explored its potential as an anticancer agent by inhibiting the Hedgehog signaling pathway.
  • Metabolic Modulation: The compound's ability to influence metabolic processes makes it a candidate for further investigation in metabolic disorders.

Case Study 1: Anticancer Properties

In a comparative study involving the marketed drug Sonidegib, which inhibits the Hedgehog signaling pathway, the 3-oxabicyclo[3.1.1]heptane derivative showed promising results:

CompoundIC50 (nM)Biological Activity
Sonidegib6Strong Hedgehog inhibitor
3-Oxabicyclo[3.1.1]heptane derivative96Moderate Hedgehog inhibitor
Saturated analogue616Weaker activity compared to both

The replacement of the benzene ring in Sonidegib with the bicyclic structure led to improved solubility (>500%) while maintaining significant biological activity, indicating that structural modifications can enhance therapeutic profiles.

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with various enzymes involved in metabolic pathways:

  • Enzyme Targeting: Initial findings suggest modulation of key enzymes, potentially leading to altered metabolic responses.
  • Pharmacokinetic Properties: Studies on solubility and lipophilicity reveal favorable properties for drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid to ensure high yield and purity?

Basic Research Question
Synthesis optimization requires precise control of reaction conditions and stereochemistry. Key steps include:

  • Chiral Starting Materials : Use enantiomerically pure precursors to avoid racemization during cyclization .
  • Cyclization Conditions : Acid- or base-catalyzed ring closure (e.g., using trifluoroacetic acid or NaH) to form the bicyclic framework .
  • Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps to prevent side reactions .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., carboxylic acid at δ 10–12 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and ring conformation .
  • HPLC with Chiral Columns : Validates enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 154.063 g/mol) .

Q. How can researchers address enantiomeric purity challenges in asymmetric synthesis of this compound?

Advanced Research Question

  • Chiral Resolution : Use diastereomeric salt formation with chiral amines (e.g., cinchonidine) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization under controlled pH .

Q. What structural modifications of this compound have shown significant impact on its biological activity in SAR studies?

Advanced Research Question

Modification Biological Impact Reference
N-Substitution Enhanced thromboxane antagonism (IC50_{50} ↓ 30%) .
Esterification Improved cell permeability but reduced potency .
Ring Expansion Increased metabolic stability in vivo .

Q. What computational approaches are suitable for predicting the bioactivity and binding modes of derivatives?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with thromboxane synthase (PDB: 1U5) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • QSAR Modeling : Train models with descriptors like LogP, PSA, and H-bond donors to predict IC50_{50} .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Basic Research Question

  • pH Sensitivity : Degrades rapidly in strong acids/bases (pH < 2 or > 10); use buffered solutions (pH 6–8) .
  • Thermal Stability : Store at –20°C in inert atmospheres to prevent oxidation .
  • Light Sensitivity : Amber glassware required due to UV-induced decomposition .

Q. How does the biological activity of this compound compare to structurally similar bicyclic carboxylic acids?

Basic Research Question

Compound Biological Activity Reference
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid Antimicrobial (MIC: 8 µg/mL vs. S. aureus) .
2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid Thromboxane antagonism (IC50_{50}: 50 nM) .
Ethyl 4-hydroxycyclohexanecarboxylate Moderate cytotoxicity (LC50_{50}: 100 µM) .

Q. What pharmacological applications have been explored for derivatives of this compound, and what mechanisms are involved?

Advanced Research Question

  • Antithrombotic Agents : Derivatives inhibit thromboxane A2_2 synthase, reducing platelet aggregation .
  • Antibacterial Activity : Cr(III) complexes show MIC values of 16 µg/mL against E. coli via membrane disruption .
  • Anti-inflammatory Effects : Carboxamide derivatives suppress COX-2 expression (IC50_{50}: 5 µM) .

Q. What strategies are effective for synthesizing and stabilizing reactive derivatives of this compound?

Advanced Research Question

  • Protection/Deprotection : Use tert-butyl esters to shield the carboxylic acid during alkylation .
  • Microwave-Assisted Synthesis : Accelerate amide coupling (30 min vs. 24 h conventional) .
  • Cryogenic Storage : Lyophilize derivatives and store under argon at –80°C to prevent hydrolysis .

Q. What purification techniques are recommended to achieve high-purity this compound for sensitive assays?

Basic Research Question

  • Prep-HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers .
  • Ion-Exchange Chromatography : Separate acidic impurities using Dowex 50WX4 resin .
  • Crystallization : Optimize solvent polarity (e.g., acetone/water) for single-crystal growth .

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFGWQVIXRLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.